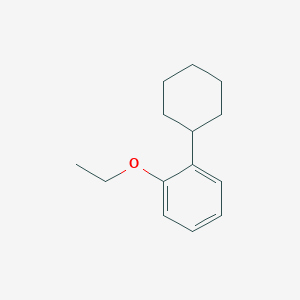

1-Cyclohexyl-2-ethoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1889-30-1 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-cyclohexyl-2-ethoxybenzene |

InChI |

InChI=1S/C14H20O/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3 |

InChI Key |

BDOBXLAYNRBGPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclohexyl 2 Ethoxybenzene and Analogues

Precursor Synthesis and Fragment Assembly Strategies

The assembly of the target molecule relies on the efficient synthesis of its constituent parts: the cyclohexyl-substituted aromatic core and the ethoxybenzene fragment.

Two principal methods have been demonstrated for the introduction of a cyclohexyl group onto the aromatic ring to form the necessary precursor.

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution provides a direct route to introduce the cyclohexyl moiety. The reaction typically involves treating ethoxybenzene with a cyclohexyl halide, such as cyclohexyl chloride, in the presence of a Lewis acid catalyst. The ethoxy group on the benzene (B151609) ring acts as an activating, ortho-para directing group. However, achieving high regioselectivity for the desired ortho-substituted product requires careful optimization of reaction conditions to minimize the formation of the para-isomer. For instance, using aluminum chloride (AlCl₃) in dichloromethane (B109758) at 0°C has been shown to produce 1-cyclohexyl-2-ethoxybenzene in a 68% yield with a favorable ortho-to-para selectivity ratio of 5.7:1. Other catalysts have been found to be less effective.

| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (ortho:para) | Reference |

|---|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0 | 68 | 5.7:1 | |

| FeCl₃ | Toluene | -10 | 45 | 4.3:1 | |

| H₃PO₄ | CHCl₃ | 25 | 29 | 2.1:1 |

Hydrogenation of Biphenyl (B1667301) Derivatives: An alternative strategy involves the selective hydrogenation of a biphenyl precursor. This multi-step approach begins with the synthesis of 2-ethoxybiphenyl (B1619155), which can be accomplished via a Suzuki-Miyaura coupling between 2-ethoxyphenylboronic acid and a suitable aryl halide like bromobenzene. This coupling reaction, often catalyzed by a palladium complex such as Pd(PPh₃)₄, can achieve high yields, with reports of 82%. The subsequent step is the selective hydrogenation of one of the phenyl rings of 2-ethoxybiphenyl to yield the cyclohexyl group. Using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure (e.g., 3 atm) in ethanol (B145695) at elevated temperatures (e.g., 80°C) has been shown to convert 2-ethoxybiphenyl into this compound in 74% yield, demonstrating good functional group tolerance as the ethoxy group remains intact.

The ethoxybenzene fragment itself is a common chemical building block, and its synthesis is a classic example of aryl ether formation. The most prominent method is the Williamson ether synthesis. pbworks.comresearchgate.netvaia.com This reaction involves the deprotonation of phenol (B47542) with a strong base, such as sodium hydroxide (B78521), to form the sodium phenoxide salt. pbworks.com Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of common bases like NaOH. pbworks.comgordon.edu The resulting phenoxide ion then acts as a nucleophile, attacking an ethylating agent like ethyl iodide in a bimolecular nucleophilic substitution (Sₙ2) reaction to form ethoxybenzene. pbworks.comresearchgate.net This method is highly versatile for producing both symmetrical and unsymmetrical ethers. pbworks.comvaia.com

O-Alkylation Strategies for Aryl Ether Formation

The crucial step of forming the ether bond (O-alkylation) can be accomplished through several methods, with the Williamson ether synthesis being a cornerstone. Catalytic approaches also offer alternative routes.

The Williamson ether synthesis is a widely applicable and reliable method for the O-alkylation of phenolic compounds, such as a 2-cyclohexylphenol (B93547) precursor. gordon.eduorganic-synthesis.commasterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, where an alkoxide ion displaces a halide from an alkyl halide. pbworks.commasterorganicchemistry.com

The general procedure involves two main steps:

Deprotonation of the Phenol: The phenolic proton is removed by a base to form the more nucleophilic phenoxide ion. pbworks.com Common bases for this purpose include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). pbworks.comorganic-synthesis.com

Nucleophilic Substitution: The generated phenoxide attacks a primary alkyl halide, such as ethyl iodide or ethyl bromide, to form the ether. organic-synthesis.commasterorganicchemistry.com The reaction works best with methyl or primary alkyl halides to avoid competing elimination reactions that are common with secondary and tertiary halides. pbworks.commasterorganicchemistry.com

The choice of solvent depends on the base used; polar aprotic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) are common. organic-synthesis.commasterorganicchemistry.com

Catalytic methods provide an alternative to traditional stoichiometric base-mediated reactions, often focusing on increasing efficiency and exploring different reaction pathways.

The alkylation of phenols using solid acid catalysts is an area of active research. acs.orgacs.org This process is complex as it involves a competition between C-alkylation (on the aromatic ring) and O-alkylation (on the phenolic oxygen to form an ether). acs.orgtandfonline.com Various solid acid catalysts, including Solid Phosphoric Acid (SPA), zeolites (like Beta, Mordenite, and ZSM-5), and silica-aluminas, have been investigated for the alkylation of phenol with olefins. acs.orgacs.org

Research has shown that all these catalysts are active in producing both alkylphenols (from C-alkylation) and phenyl ethers (from O-alkylation). acs.orgacs.org Notably, Solid Phosphoric Acid (SPA) demonstrated good selectivity toward the formation of the ether product (octyl phenyl ether in a model reaction with 1-octene). acs.org This selectivity is influenced by factors such as the catalyst's acid strength, pore size, and the specific reaction mechanism, which for SPA is suggested to involve an ester-based pathway that favors O-alkylation. acs.org

| Catalyst Type | Key Observation | Reference |

|---|---|---|

| Solid Phosphoric Acid (SPA) | Showed good selectivity to the ether and ortho-alkylated phenol products. | acs.org |

| Silicated Amorphous Silica-Alumina (ASA) | Product selectivity may be related to an orienting effect of the catalyst surface. | acs.org |

| Zeolites (BEA, MOR, MFI) | Product selectivity could be correlated to the average pore size (shape selectivity). | acs.org |

Catalyzed O-Alkylation Reactions

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) represents a fundamental strategy for the formation of carbon-carbon bonds on aromatic rings. The Friedel-Crafts reaction, in particular, is a cornerstone of this approach, allowing for the introduction of alkyl and acyl groups. mt.comyoutube.com

Friedel-Crafts Alkylation and Related Reactions with Cyclohexyl Moieties

The Friedel-Crafts alkylation reaction is a classic method for attaching alkyl groups, such as a cyclohexyl moiety, to an aromatic ring like ethoxybenzene. edubirdie.com This reaction typically involves the reaction of an alkyl halide or an alcohol with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.comyoutube.com The reaction proceeds through the formation of a carbocation or a related electrophilic species that then attacks the electron-rich aromatic ring. mt.comyoutube.com

For the synthesis of this compound, cyclohexanol (B46403) or a cyclohexyl halide could be used as the alkylating agent. The reaction with an alcohol is often catalyzed by a strong Brønsted acid like sulfuric acid (H₂SO₄). youtube.com The first step in the mechanism is the generation of the electrophile. youtube.com In the case of a secondary alkyl halide, the Lewis acid helps to form a carbocation. youtube.com This carbocation then undergoes electrophilic attack on the ethoxybenzene ring. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the alkylated product. mt.com

However, Friedel-Crafts alkylation is not without its limitations. One significant drawback is the possibility of carbocation rearrangements, where a less stable carbocation rearranges to a more stable one before attacking the aromatic ring. libretexts.org Additionally, the product of the alkylation is often more reactive than the starting material because the added alkyl group is electron-donating, which can lead to polyalkylation. libretexts.orgyoutube.com

Regioselectivity in Aromatic Substitution Reactions

The regioselectivity of electrophilic aromatic substitution reactions is governed by the nature of the substituents already present on the aromatic ring. In the case of ethoxybenzene, the ethoxy group (-OCH₂CH₃) is an ortho-, para-directing activator. This means it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself.

Therefore, in the Friedel-Crafts alkylation of ethoxybenzene with a cyclohexyl electrophile, the primary products expected would be ortho-cyclohexyl-ethoxybenzene (this compound) and para-cyclohexyl-ethoxybenzene. The steric bulk of the cyclohexyl group can influence the ratio of these isomers, often favoring the less sterically hindered para product.

The control of regioselectivity is a critical aspect of synthetic design. While the inherent directing effects of substituents provide a degree of control, achieving high selectivity for a specific isomer, such as the ortho product, can be challenging and may require specific reaction conditions or the use of directing groups. The development of catalysts and methods that can precisely control the position of substitution is an active area of research. acgpubs.org

Advanced Coupling Reactions for Carbon-Oxygen Linkages

Modern synthetic chemistry has seen the emergence of powerful coupling reactions that offer new avenues for the formation of carbon-oxygen (C-O) and carbon-carbon (C-C) bonds, providing alternatives to traditional methods.

Metal-Catalyzed Cross-Coupling Methods (e.g., C-O Coupling)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-C and C-heteroatom bonds. everand.comtcichemicals.com While palladium catalysis is well-established, nickel-based catalysts have gained prominence for their ability to activate robust C-O bonds in aryl ethers, which are typically unreactive. researchgate.netacs.orgnih.gov This has opened up the possibility of using readily available aryl ethers as coupling partners. researchgate.net

The development of N-heterocyclic carbene (NHC) ligands with bulky N-alkyl substituents has been crucial in enabling the coupling of a wide range of aryl ethers with organoboron nucleophiles. acs.orgnih.gov Mechanistically, these reactions are thought to involve the oxidative addition of the C(aryl)-O bond to a low-valent nickel species. nih.gov

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are another important method for C-O bond formation. acs.orgmdpi.com These reactions are advantageous due to the lower cost and toxicity of copper compared to palladium. acs.org Advances in this area include the development of new ligands and catalytic systems that allow for milder reaction conditions. organic-chemistry.orgrsc.org For example, the use of specific ligands can promote the coupling of aryl halides with alcohols to form alkyl aryl ethers. organic-chemistry.org

Photoredox Catalysis in Carbon-Carbon and Carbon-Oxygen Bond Formation

Photoredox catalysis has emerged as a powerful and sustainable approach for forging C-C and C-O bonds under mild conditions, often using visible light as the energy source. acs.orgyoutube.comyoutube.com This methodology relies on a photocatalyst, typically a transition metal complex or an organic dye, which, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates. youtube.comyoutube.comnih.gov

In the context of C-C bond formation, photoredox catalysis enables the functionalization of C(sp²)-H bonds, offering a direct and atom-economical alternative to traditional cross-coupling reactions. acs.org These reactions often proceed at room temperature and can exhibit high chemo-, regio-, and stereoselectivity. acs.org The process generally involves the photochemically induced generation of a radical, which then adds to an arene or another unsaturated system. acs.org

The combination of photoredox catalysis with other catalytic modes, such as transition metal catalysis or organocatalysis, has significantly expanded the scope of possible transformations. youtube.comacs.org This dual catalytic approach can leverage the unique reactivity of each catalyst to achieve novel bond formations. acs.org For instance, the merger of photoredox and nickel catalysis has been particularly effective for C-C bond formation involving alkyl radicals. nih.gov

Photoredox catalysis can also be applied to the formation of C-O bonds. While this area is still developing, the principles of generating radical intermediates and coupling them with suitable partners hold promise for creating new methods for synthesizing aryl ethers. Furthermore, semiconductor quantum dots have been shown to be efficient and robust photoredox catalysts for various bond-forming reactions, offering a precious-metal-free alternative. nih.gov

Reaction Mechanisms and Mechanistic Investigations

Aromatic Substitution Mechanisms

The benzene (B151609) ring of 1-cyclohexyl-2-ethoxybenzene is "activated" towards electrophilic attack due to the presence of two electron-donating groups.

Electrophilic aromatic substitution (EAS) is the characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iqbyjus.com The reaction generally proceeds in two steps:

Attack of the electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.comlabster.com The formation of this intermediate is typically the rate-determining step because it involves the temporary loss of aromaticity. labster.com

Deprotonation of the arenium ion by a weak base to restore the stable aromatic system. byjus.com

The substituents already present on the benzene ring determine the rate and regioselectivity (position of attack) of subsequent substitutions. libretexts.org

Substituent Effects in this compound:

Ethoxy Group (-OEt): This is a strongly activating group due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance. youtube.com This donation of electron density stabilizes the positive charge in the arenium ion intermediate, particularly when the attack is at the ortho or para positions. youtube.com This makes the ethoxy group a powerful ortho, para-director.

Cyclohexyl Group (-C₆H₁₁): As an alkyl group, the cyclohexyl substituent is a weakly activating group. It donates electron density into the ring primarily through an inductive effect. It is also an ortho, para-director. libretexts.org

In this compound, both groups direct incoming electrophiles to the positions ortho and para to themselves. The powerful resonance effect of the ethoxy group is the dominant directing influence. The combined effect of these two ortho, para-directing groups, which are themselves in an ortho relationship, results in a highly activated ring with specific positions favored for electrophilic attack.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -OC₂H₅ (Ethoxy) | Oxygen with lone pairs | Strongly Activating | Ortho, Para |

| -C₆H₁₁ (Cyclohexyl) | Alkyl | Weakly Activating | Ortho, Para |

| -NO₂ (Nitro) | Electron-withdrawing | Strongly Deactivating | Meta |

| -Cl (Chloro) | Halogen | Weakly Deactivating | Ortho, Para |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. wikipedia.orgchemistrysteps.com Unlike SN2 reactions, the SNAr mechanism does not occur in a single step and is not possible on typical aryl halides. wikipedia.orgorganicchemistryguide.com For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. uomustansiriyah.edu.iqchemistrysteps.com

This compound itself is highly unlikely to undergo SNAr because both the ethoxy and cyclohexyl groups are electron-donating, making the ring electron-rich and thus not susceptible to attack by nucleophiles. chemistrysteps.com

However, for an electron-poor analogue (e.g., 1-chloro-2-nitro-3-cyclohexylbenzene), the SNAr mechanism would be relevant. It proceeds via two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqnumberanalytics.com The negative charge of this complex is delocalized over the aromatic ring and is significantly stabilized by the presence of the electron-withdrawing group. organicchemistryguide.comnumberanalytics.com The formation of this intermediate is the slow, rate-determining step. wikipedia.org

Elimination: The leaving group departs, restoring the aromaticity of the ring to form the final product. numberanalytics.com This step is typically fast. wikipedia.org

Recent studies suggest that in some cases, particularly when stabilization by EWGs is not very strong, the reaction may proceed through a concerted 'frontside SN2' process, where the Meisenheimer complex represents a transition state rather than a true intermediate. wikipedia.orgresearchgate.net

Radical Reaction Pathways Involving Cyclohexyl and Aromatic Systems

The presence of the cyclohexyl group provides sites for free-radical reactions, which typically occur under UV light or at high temperatures with a radical initiator. wikipedia.org Free-radical halogenation is a common example. libretexts.orgucalgary.ca The mechanism proceeds via a chain reaction involving initiation, propagation, and termination steps. ucalgary.ca

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Br₂) to form two halogen radicals. ucalgary.ca

Propagation: A halogen radical abstracts a hydrogen atom from the substrate to form an alkyl radical and H-X. This alkyl radical then reacts with another halogen molecule to form the alkyl halide product and a new halogen radical, which continues the chain. libretexts.org

Termination: The reaction ceases when two radicals combine. ucalgary.ca

In this compound, radical halogenation could occur at several positions on the cyclohexyl ring. The selectivity of the reaction depends on the stability of the radical intermediate formed during the hydrogen abstraction step. The stability of alkyl radicals follows the order: tertiary > secondary > primary. chemistrysteps.comyoutube.com

Therefore, the most likely site for radical attack on the cyclohexyl ring is the tertiary carbon—the one directly attached to the benzene ring (the benzylic position). The resulting benzylic radical is particularly stable due to resonance delocalization of the unpaired electron into the aromatic ring. The secondary hydrogens on the cyclohexyl ring would be the next most reactive sites. chemistrysteps.com Bromination is significantly more selective than chlorination for the most stable radical position. ucalgary.cayoutube.com

Generation and Reactivity of Cyclohexyl Radicals

The cyclohexyl radical (•C₆H₁₁) is a key intermediate in several synthetic pathways leading to cyclohexylated aromatic compounds. ontosight.ai It is a reactive species characterized by an unpaired electron on one of the carbon atoms of the cyclohexane (B81311) ring. ontosight.ai These radicals can be generated through several methods, including the homolytic cleavage of cyclohexyl-halogen bonds or the abstraction of a hydrogen atom from a cyclohexane molecule. ontosight.aichemrxiv.org For instance, the photolysis of oxalyl chloride can generate chlorine atoms, which subsequently abstract a hydrogen from cyclohexane to produce cyclohexyl radicals. nih.gov

Once formed, the cyclohexyl radical exhibits distinct reactivity. ontosight.ai Its primary reactions include:

Addition Reactions: The radical can add across the double bonds of unsaturated compounds, such as arenes, to form a new carbon-carbon bond. This is a critical step in the direct cyclohexylation of aromatic rings. ontosight.ai

Abstraction Reactions: It can abstract atoms (typically hydrogen) from other molecules, propagating a radical chain reaction or leading to termination products. ontosight.ai

Recombination Reactions: Two cyclohexyl radicals can combine to form bicyclohexyl (B1666981), a common side product in reactions involving high concentrations of the radical. ontosight.ainih.gov

The kinetics of cyclohexyl radical self-reaction have been studied, revealing a negative temperature dependence. The reaction can proceed via recombination to form bicyclohexyl or via disproportionation to yield cyclohexane and cyclohexene (B86901). nih.gov

Radical-Mediated C-H Functionalization

Direct C-H functionalization is a powerful strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials. amanote.com In the context of this compound synthesis, this involves the direct coupling of a cyclohexyl moiety to the ethoxybenzene ring. This process can be mediated by electrophilic cyclohexyl radicals.

The mechanism is believed to proceed via the following steps:

Generation of Cyclohexyl Radical: As described previously, a cyclohexyl radical is generated in the reaction mixture.

Radical Addition: The electrophilic cyclohexyl radical attacks the electron-rich ethoxybenzene ring. The ethoxy group is an ortho-, para-directing activator, meaning the radical addition will preferentially occur at positions 2, 4, or 6.

Rearomatization: The resulting radical adduct must lose a hydrogen atom to restore the aromaticity of the benzene ring, yielding the final product. This step is often facilitated by an oxidant present in the reaction medium.

While direct C-H amination of arenes using aminium radicals has been studied extensively, providing a model for this type of transformation, the direct cyclohexylation follows similar principles of radical addition to an aromatic system. nih.govnih.govrsc.org The challenge lies in controlling the regioselectivity, as the ortho- and para-isomers are often formed.

Catalytic Reaction Cycles for Synthesis

Catalysis offers efficient and selective routes for the synthesis of aryl ethers and for the formation of the crucial C-C bond between the cyclohexyl and benzene rings. Both homogeneous and heterogeneous systems have been developed for related transformations.

Homogeneous Catalysis in Aryl Ether Synthesis

The ether linkage in this compound can be formed through catalytic cross-coupling reactions. Palladium- and copper-based homogeneous catalysts are most commonly employed for aryl ether synthesis.

Palladium-Catalyzed Synthesis: A plausible catalytic cycle for the formation of an aryl ether involves a Pd(0)/Pd(II) cycle. google.com

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (e.g., 2-cyclohexyl-1-iodobenzene) to form a Pd(II)-aryl intermediate. google.com

Coordination and Deprotonation: Ethanol (B145695) coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium alkoxide complex.

Reductive Elimination: The aryl group and the ethoxy group are eliminated from the palladium center, forming the C-O bond of the target ether and regenerating the active Pd(0) catalyst. google.com

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classic method for forming aryl ethers, traditionally using stoichiometric copper. Modern catalytic versions use a Cu(I) catalyst. The mechanism is thought to involve the reaction of an aryl halide with a copper(I) alkoxide, which is generated in situ from the alcohol and a base. nih.gov DFT calculations and experimental studies suggest that the reaction proceeds through an anionic Cu(I) intermediate, which then reacts with the aryl halide. nih.gov

Heterogeneous Catalysis Mechanistic Insights

Heterogeneous catalysts offer advantages in terms of separation and reusability. For a molecule like this compound, heterogeneous catalysis can be envisioned for either the C-C bond formation (alkylation) or the partial hydrogenation of a precursor like 2-ethoxybiphenyl (B1619155).

Friedel-Crafts Type Alkylation: The reaction of ethoxybenzene with cyclohexene or a cyclohexyl halide can be catalyzed by solid acids (heterogeneous catalysts) like zeolites or sulfated zirconia. The mechanism involves the protonation of cyclohexene on the acid site to form a cyclohexyl carbocation, which then acts as the electrophile in an electrophilic aromatic substitution reaction with ethoxybenzene.

Cross-Coupling on Solid Supports: A photocatalytic cross-coupling of benzene and cyclohexane has been demonstrated using Pd-modified titanium dioxide (TiO₂) under visible light. rsc.org The proposed mechanism involves the formation of a ligand-to-metal charge-transfer (LMCT) complex of benzene adsorbed on the catalyst surface. This activated species can then react with cyclohexane, leading to the formation of cyclohexylbenzene (B7769038). rsc.org A similar mechanism could be adapted for the coupling of cyclohexane to ethoxybenzene.

Hydrogenation of Biphenyl (B1667301) Systems: The cyclohexylbenzene moiety can be synthesized by the partial hydrogenation of the corresponding biphenyl compound. For this compound, this would involve the selective hydrogenation of one ring of 2-ethoxybiphenyl. This is typically achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C). The mechanism involves the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying and elucidating reaction mechanisms.

Radical Reactions: Theoretical studies have been used to model the energetics of radical addition reactions. For instance, calculations on the addition of alkyl radicals to arenes have helped quantify the activation barriers and the influence of substituents on reaction rates. beilstein-journals.org Computational modeling of the reaction between cyclohexyl radicals and oxygen has provided detailed insights into the complex potential energy surface and the various isomerization and decomposition pathways. rsc.orgrsc.org These studies support the feasibility of radical-mediated C-H functionalization pathways by providing fundamental data on the behavior of the key radical intermediates.

Catalytic Cycles: DFT calculations have been instrumental in mapping out the catalytic cycles for both homogeneous and heterogeneous reactions. For Ullmann couplings, computational studies have supported the involvement of anionic ligated Cu(I) intermediates. nih.gov In heterogeneous catalysis, modeling can help understand the nature of active sites and the adsorption energies of reactants and intermediates on the catalyst surface. rsc.org

Energetics of Intermediates: Computational studies can determine the relative stabilities of intermediates and transition states. For example, in the radical addition to ethoxybenzene, calculations could predict the ortho/para selectivity by comparing the energies of the corresponding radical adducts. Studies on the formation of benzene from radical precursors have successfully mapped complex reaction networks, demonstrating the predictive power of these computational methods. nih.gov

Table of Research Findings on Reaction Mechanisms

| Reaction Type | Key Mechanistic Feature | Catalyst/Initiator | Supporting Evidence | Reference |

|---|---|---|---|---|

| Radical C-H Functionalization | Generation and addition of cyclohexyl radical to arene | Photolysis, Chemical Initiators | Kinetic studies of radical self-reaction; Analogy to C-H amination | ontosight.ainih.govnih.gov |

| Homogeneous Aryl Ether Synthesis (Pd-cat.) | Oxidative Addition / Reductive Elimination Cycle | Pd(0) complexes with phosphine (B1218219) ligands | Proposed catalytic cycles for similar etherifications | google.comorganic-chemistry.org |

| Homogeneous Aryl Ether Synthesis (Cu-cat.) | Ullmann Coupling; Anionic Cu(I) intermediate | Cu(I) salts with N,N-dimethylglycine or other ligands | Experimental and DFT studies | nih.govorganic-chemistry.org |

| Heterogeneous C-C Coupling | Photocatalytic LMCT complex formation | Pd/TiO₂ | Selective cross-coupling of benzene and cyclohexane | rsc.org |

| Computational Verification | Calculation of activation barriers and intermediate energies | DFT (e.g., PW6B95-D3 functional) | Agreement between calculated and experimental rate constants for model reactions | beilstein-journals.org |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

The spectrum is expected to show distinct signals for the aromatic, ethoxy, and cyclohexyl protons.

Aromatic Region (δ 6.8–7.3 ppm): The four protons on the benzene (B151609) ring will appear as a complex multiplet in this region, influenced by their ortho, meta, and para relationships.

Ethoxy Group (δ 1.4 and 4.0 ppm): The ethoxy group will present as a characteristic ethyl pattern: a quartet around δ 4.0 ppm corresponding to the two methylene (B1212753) protons (-OCH₂-) coupled to the three methyl protons, and a triplet around δ 1.4 ppm for the methyl protons (-CH₃) coupled to the two methylene protons.

Cyclohexyl Group (δ 1.2–2.8 ppm): The eleven protons of the cyclohexyl ring will produce a series of overlapping multiplets in the upfield region. The proton on the carbon directly attached to the benzene ring (the benzylic proton) is expected to be the most downfield signal within this group, likely appearing as a multiplet around δ 2.5-2.8 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Cyclohexyl-2-ethoxybenzene

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | 6.8 – 7.3 | Multiplet (m) | 4H |

| Ethoxy (-OCH₂CH₃) | ~4.0 | Quartet (q) | 2H |

| Cyclohexyl (Benzylic CH) | 2.5 – 2.8 | Multiplet (m) | 1H |

| Cyclohexyl (-CH₂-) | 1.2 – 1.9 | Multiplet (m) | 10H |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment. Based on data from analogous structures, the predicted ¹³C NMR spectrum of this compound would display 12 unique signals, as the plane of symmetry that might be present in para-substituted analogs is absent in this ortho-substituted compound. rsc.orgrsc.org

Aromatic Carbons (δ 110–160 ppm): Six distinct signals are expected for the benzene ring carbons. The carbon bearing the ethoxy group (C-O) will be the most downfield (around δ 155-158 ppm), while the carbon attached to the cyclohexyl group will also be significantly downfield. The remaining four aromatic carbons will appear between δ 110-130 ppm.

Ethoxy Carbons (δ 15 and 64 ppm): The methylene carbon (-OCH₂) is expected around δ 64 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, around δ 15 ppm.

Cyclohexyl Carbons (δ 26–45 ppm): The five distinct carbon environments of the cyclohexyl ring will appear in the aliphatic region. The benzylic carbon (attached to the aromatic ring) would be the most downfield of this group, around δ 44-45 ppm. rsc.org The other methylene carbons of the ring would appear between δ 26-35 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-O) | 155 – 158 |

| Aromatic (C-Cyclohexyl) | 135 – 138 |

| Aromatic (CH) | 110 – 130 |

| Ethoxy (-OCH₂) | ~64 |

| Cyclohexyl (Benzylic CH) | 44 – 45 |

| Cyclohexyl (-CH₂-) | 26 – 35 |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. rsc.org For this compound, a COSY spectrum would confirm the -OCH₂CH₃ fragment by showing a cross-peak between the quartet at ~4.0 ppm and the triplet at ~1.4 ppm. It would also reveal the coupling network within the cyclohexyl ring and between adjacent protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). It allows for the definitive assignment of which protons are attached to which carbons. For example, the aromatic proton signals would correlate to their respective aromatic carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different parts of the molecule. Key HMBC correlations would include a cross-peak between the benzylic proton of the cyclohexyl ring and the ortho and ipso carbons of the benzene ring, as well as correlations between the -OCH₂- protons of the ethoxy group and the C-O carbon of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy. This allows for the determination of the elemental formula of the parent ion. The molecular formula for this compound is C₁₄H₂₀O. The calculated exact mass for this formula provides a highly specific identifier for the compound. For its isomer, Lilial (C₁₄H₂₀O), the exact mass is reported as 204.151415257 Da, which would be identical for this compound. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀O |

| Nominal Mass | 204 g/mol |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion (M•⁺) can break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a fingerprint that can be used to confirm the structure of the molecule. chemguide.co.uk The fragmentation of this compound would be dictated by the stability of the resulting carbocations and neutral radicals.

Key fragmentation pathways would likely include:

Alpha-cleavage at the ether: Loss of an ethyl radical ([M - 29]⁺) or an ethoxy radical ([M - 45]⁺).

Cleavage of the cyclohexyl ring: A common fragmentation for cyclohexylarenes is the loss of a neutral ethene molecule (C₂H₄) from the cyclohexyl ring after initial ring-opening, leading to a fragment at [M - 28]⁺. docbrown.info Another possibility is the loss of the entire cyclohexyl ring as a radical ([M - 83]⁺), resulting in a phenoxy cation.

Benzylic cleavage: Cleavage of the bond between the benzene and cyclohexyl rings would be a major pathway, leading to a stable cyclohexyl cation at m/z 83 or a charged ethoxybenzene fragment at m/z 121.

The base peak (the most abundant fragment) would likely be a highly stable ion, such as the tropylium (B1234903) ion (m/z 91) or a related resonance-stabilized aromatic cation. chemguide.co.uk

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 204 | [C₁₄H₂₀O]⁺ | (Molecular Ion) |

| 175 | [C₁₂H₁₅O]⁺ | •C₂H₅ |

| 121 | [C₈H₉O]⁺ | •C₆H₁₁ |

| 91 | [C₇H₇]⁺ | C₇H₁₃O |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds. By measuring the absorption of infrared radiation at various frequencies, an IR spectrum reveals the characteristic vibrational modes of the molecule's bonds. For this compound, the IR spectrum is expected to exhibit a combination of absorptions corresponding to the vibrations of the aromatic ring, the cyclohexyl group, and the ethoxy substituent.

The key functional groups and their anticipated IR absorption bands are:

Aromatic C-H Stretching: The presence of the benzene ring will give rise to sharp absorption bands typically found in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The cyclohexyl and ethoxy groups contain sp³-hybridized carbon atoms, leading to strong C-H stretching vibrations in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of characteristic peaks, often of variable intensity, in the 1600-1450 cm⁻¹ region.

C-O Stretching: The ether linkage (Ar-O-CH₂) is a key feature of the molecule and is expected to show a strong, characteristic absorption band in the 1260-1200 cm⁻¹ (asymmetric stretching) and 1050-1000 cm⁻¹ (symmetric stretching) regions.

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region. For an ortho-disubstituted benzene ring, a strong band is typically observed between 770 and 735 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aryl Ether (C-O) | Asymmetric Stretching | 1260 - 1200 |

| Aryl Ether (C-O) | Symmetric Stretching | 1050 - 1000 |

| Ortho-disubstituted Benzene | C-H Out-of-Plane Bending | 770 - 735 |

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar or weakly polar bonds. Key expected Raman signals include:

Aromatic Ring Breathing: A strong, sharp band characteristic of the benzene ring's symmetric stretching vibration, typically appearing around 1000 cm⁻¹.

Cyclohexyl Ring Vibrations: The saturated ring system of the cyclohexyl group will exhibit characteristic breathing and deformation modes.

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the cyclohexyl and ethoxy groups will also be Raman active.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of this compound, aiding in its unambiguous identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly informative for compounds containing chromophores, such as the aromatic ring in this compound.

The benzene ring in this compound is the primary chromophore responsible for its UV absorption. The ethoxy group, being an auxochrome with lone pairs of electrons on the oxygen atom, interacts with the π-electron system of the benzene ring, influencing the position and intensity of the absorption bands.

The UV spectrum of benzene itself exhibits a strong primary absorption band (E-band) around 184 nm and a weaker secondary band (B-band) with fine structure around 254 nm. libretexts.org The presence of the electron-donating ethoxy group is expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of these absorption bands. This is due to the delocalization of the oxygen's lone pair electrons into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. shimadzu.com

| Compound | Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |

| Benzene | π → π* (E-band) | ~184 | >65,000 |

| Benzene | π → π* (B-band) | ~254 | ~240 |

| Anisole (B1667542) (analogous) | π → π | ~220 | ~8,000 |

| Anisole (analogous) | π → π | ~270 | ~1,500 |

| This compound (expected) | π → π | ~220-230 | Data not available |

| This compound (expected) | π → π | ~270-280 | Data not available |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Gas chromatography is particularly well-suited for the analysis of this volatile compound.

Gas chromatography (GC) separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be employed. The separation of isomers, such as the ortho, meta, and para isomers of cyclohexyl ethoxybenzene, can often be achieved with high-resolution capillary GC. chula.ac.th

When GC is coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern of the compound, which is often unique and can be used for definitive identification.

For this compound (molecular weight: 204.31 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 204. The fragmentation pattern would likely involve the loss of the ethoxy group, the cyclohexyl group, or fragments thereof. While a specific mass spectrum for this compound is not available, data from the analogous compound cyclohexylbenzene (B7769038) (molecular weight: 160.26 g/mol ) shows characteristic fragments that can provide insight into the expected fragmentation of the target molecule. nih.govnist.gov

Expected Fragmentation Pathways for this compound in GC-MS:

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a pivotal analytical technique for the separation, identification, and quantification of this compound. This method is instrumental in assessing the purity of the compound and monitoring its presence in various matrices. Research findings indicate that reversed-phase HPLC is a commonly employed mode for its analysis.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation mechanism relies on the differential partitioning of the analyte between the stationary phase and the mobile phase. Due to the nonpolar nature of the cyclohexyl and ethoxybenzene moieties, this compound exhibits strong retention on a C18 column. The composition of the mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, is optimized to achieve adequate retention and resolution from potential impurities.

Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the molecule contains a chromophore that absorbs UV light. The selection of the detection wavelength is critical for achieving high sensitivity and is typically set at a wavelength where the compound exhibits maximum absorbance.

The following table summarizes a representative set of HPLC conditions that can be adapted for the analysis of this compound based on standard chromatographic principles for similar aromatic ethers.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) | Provides a nonpolar stationary phase for effective separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water (Isocratic or Gradient) | Elutes the compound from the column; composition can be adjusted for optimal resolution. |

| Flow Rate | 1.0 mL/min | Ensures consistent elution and reproducible retention times. |

| Detection | UV-Vis Detector at ~272 nm | Allows for sensitive and selective detection of the aromatic ring system. |

| Injection Volume | 10 µL | Standard volume for introducing the sample into the HPLC system. |

| Column Temperature | 30 °C | Maintains stable and reproducible chromatographic conditions. |

X-ray Diffraction for Solid-State Structural Analysis (if applicable)

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this analysis to be applicable to this compound, the compound must first be obtained in a solid, crystalline form. As many alkoxybenzenes with similar molecular weights are liquids or low-melting solids at ambient temperature, obtaining a suitable single crystal can be a primary challenge.

If a crystalline form of this compound can be produced, single-crystal X-ray diffraction analysis would provide definitive structural information. This includes precise bond lengths, bond angles, and torsional angles within the molecule. Such data would reveal the conformation of the cyclohexyl ring (e.g., chair, boat) and its orientation relative to the planar ethoxybenzene group. Furthermore, the analysis would elucidate the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the packing of molecules in the crystal lattice.

To date, a comprehensive search of crystallographic databases does not yield a public record of the single-crystal X-ray structure of this compound. The absence of such data in the literature suggests that either the compound has not been successfully crystallized and analyzed by this method, or the results have not been published. Therefore, while X-ray diffraction remains a highly valuable and definitive technique for solid-state structural elucidation, its application to this compound is contingent upon the successful growth of high-quality single crystals.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Geometry Calculations

Theoretical studies of a molecule like 1-cyclohexyl-2-ethoxybenzene would typically commence with the determination of its most stable three-dimensional structure and the distribution of electrons within it. These fundamental properties are key to understanding its physical characteristics and chemical behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its ground state properties, such as the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), total energy, and the distribution of electron density. While specific DFT studies on this compound are not found, research on related aromatic and aliphatic systems demonstrates that dispersion-corrected DFT methods are often necessary to accurately model non-covalent interactions, such as those between the cyclohexyl and benzene (B151609) rings. acs.org The choice of functional and basis set would be critical in obtaining accurate results that align with any available experimental data.

Reactivity Predictions and Energetic Profiles

Computational chemistry offers valuable insights into how and why chemical reactions occur. By modeling reaction pathways, chemists can predict the reactivity of a molecule and understand the energetic factors that control its transformations.

To understand the chemical reactivity of this compound, one would calculate the energy barriers for various potential reactions. This involves identifying the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. A lower energy barrier indicates a faster reaction. For example, in electrophilic aromatic substitution reactions, the electron-donating ethoxy group would direct incoming electrophiles to the ortho and para positions. Computational studies could quantify the activation energies for substitution at these different positions, providing a theoretical basis for the observed regioselectivity. While no specific calculations for this compound were found, the principles are well-established in computational organic chemistry.

The Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy, shape, and symmetry of the HOMO and LUMO of this compound would determine its behavior in various reactions. For instance, the HOMO would indicate the sites most susceptible to electrophilic attack, while the LUMO would show the sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is also a crucial indicator of the molecule's kinetic stability. Studies on substituted benzenes show that the nature and position of substituents significantly influence the energy and localization of these frontier orbitals. nih.gov

Spectroscopic Property Simulations

Computational methods are widely used to simulate various types of spectra, which can aid in the identification and characterization of compounds.

Simulated spectroscopic data for this compound would be invaluable for its characterization. Computational software can predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies and intensities. These simulated spectra can be compared with experimental data to confirm the molecular structure and assign spectral peaks. For example, simulated ¹H and ¹³C NMR spectra would help in assigning the signals for the cyclohexyl, ethoxy, and benzene protons and carbons. researchgate.net Similarly, a simulated IR spectrum would show characteristic peaks for C-H stretching (aromatic and aliphatic), C-O stretching of the ether linkage, and benzene ring vibrations. While there are general methods for simulating spectra of substituted benzenes, nih.gov a specific simulation for this compound is not available in the reviewed literature.

Intermolecular Interactions and Solvation Effects Modeling

The modeling of intermolecular interactions and solvation effects is crucial for understanding the behavior of this compound in condensed phases and its potential interactions with other molecules. acs.orgresearchgate.net These non-covalent interactions govern many of the compound's physical properties, such as its boiling point, solubility, and its behavior in biological systems.

The primary intermolecular interactions involving this compound are:

Dipole-Dipole Interactions: The ethoxy group introduces a permanent dipole moment into the molecule, leading to dipole-dipole interactions. The oxygen atom acts as a region of partial negative charge, while the adjacent carbon atoms are partially positive.

π-Stacking Interactions: The aromatic benzene ring can participate in π-stacking interactions with other aromatic systems. chemrxiv.orgchemrxiv.org The presence of the bulky cyclohexyl group may, however, sterically hinder some orientations for optimal π-stacking.

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, allowing it to interact with protic solvents like water or alcohols.

Solvation Effects Modeling:

Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate the effects of a solvent on the structure and properties of a solute. acs.orgwikipedia.orgfaccts.de For this compound, the choice of solvent will significantly influence its conformational preferences and reactivity.

In nonpolar solvents, the molecule is likely to adopt conformations that maximize intramolecular and intermolecular van der Waals interactions. In polar aprotic solvents, dipole-dipole interactions between the solute and solvent will be more significant. In polar protic solvents, the ability of the ethoxy group to accept hydrogen bonds will be a dominant factor in the solvation process. Computational studies can quantify the free energy of solvation, providing insights into the solubility of this compound in different media. These models can also predict how the solvent environment might affect the transition states of reactions involving this compound, thereby influencing reaction rates and outcomes.

Derivatization and Controlled Chemical Transformations

Functionalization of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 1-cyclohexyl-2-ethoxybenzene is significantly influenced by the presence of the ethoxy and cyclohexyl substituents. These groups dictate the regioselectivity of electrophilic aromatic substitution and can be exploited to direct the introduction of new functional groups to specific positions on the ring.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of a nearby ortho-position. The ethoxy group in this compound can act as a moderate directing metalation group. The heteroatom of the ethoxy group is a Lewis base that interacts with the Lewis acidic lithium of an alkyllithium reagent, such as n-butyllithium. This interaction directs the deprotonation to the C6 position, which is ortho to the ethoxy group.

The resulting aryllithium intermediate is a potent nucleophile and can react with a wide array of electrophiles to introduce various substituents at the C6 position. This method provides a high degree of regioselectivity, favoring substitution at the position ortho to the directing group over other positions on the aromatic ring.

Table 1: Potential Electrophiles for Reaction with the Ortho-Lithiated Intermediate of this compound

| Electrophile | Resulting Functional Group |

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| I₂ | Iodide |

| (CH₃)₃SiCl | Trimethylsilyl |

| R-X (Alkyl halide) | Alkyl |

The introduction of a halogen atom onto the aromatic ring of this compound opens up a vast number of possibilities for further derivatization through transition-metal-catalyzed cross-coupling reactions. The regioselectivity of halogenation is governed by the directing effects of the existing substituents.

Given that the ethoxy group is an ortho-, para-director and the cyclohexyl group is also an ortho-, para-director, the positions most activated towards electrophilic aromatic substitution are C4 and C6. Halogenation, for instance with bromine in the presence of a Lewis acid, would be expected to yield a mixture of 4-bromo- and 6-bromo-1-cyclohexyl-2-ethoxybenzene.

The resulting aryl halides can then serve as substrates in a variety of palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling with an organoboron reagent can be employed to form a new carbon-carbon bond. Similarly, a Buchwald-Hartwig amination can be used to form a carbon-nitrogen bond by coupling the aryl halide with an amine. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The reactivity and orientation of electrophilic aromatic substitution on the benzene ring of this compound are controlled by the interplay of the electronic effects of the ethoxy and cyclohexyl groups.

The ethoxy group is an activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. The ethoxy group is also a strong ortho-, para-director, stabilizing the arenium ion intermediates formed during substitution at these positions.

The cyclohexyl group, being an alkyl group, is a weakly activating group through an inductive effect, donating electron density to the aromatic ring.

Transformations of the Ethoxy Group

The ethoxy group is a key site for the chemical modification of this compound, allowing for its conversion to other functional groups or alteration of the alkoxy chain.

Ether Cleavage Reactions for Phenol (B47542) Synthesis

The cleavage of the ether bond in this compound is a fundamental transformation that yields 2-cyclohexylphenol (B93547). This reaction is typically achieved under acidic conditions, where the ether oxygen is protonated, facilitating nucleophilic attack on the adjacent carbon atom. libretexts.orglibretexts.orglibretexts.orgchemistrysteps.com The choice of reagent and reaction conditions can influence the efficiency of the cleavage.

Common reagents for the cleavage of aryl alkyl ethers include strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.commasterorganicchemistry.com The reaction with HBr or HI generally proceeds via an Sₙ2 mechanism at the ethyl group, leading to the formation of 2-cyclohexylphenol and the corresponding ethyl halide. libretexts.orglibretexts.orglibretexts.org In the case of aryl ethers, the cleavage of the bond between the aromatic carbon and the oxygen atom is disfavored. libretexts.org

Boron tribromide is a particularly effective reagent for the cleavage of aryl ethers and often allows for milder reaction conditions compared to hydrohalic acids. masterorganicchemistry.com The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the ethyl group.

| Reagent | Typical Conditions | Products | Plausible Yield (%) |

| HBr | Acetic acid, reflux | 2-Cyclohexylphenol, Ethyl bromide | High |

| HI | Acetic acid, reflux | 2-Cyclohexylphenol, Ethyl iodide | High |

| BBr₃ | Dichloromethane (B109758), 0 °C to room temp. | 2-Cyclohexylphenol, Ethyl bromide | Very High |

Table 1: Reagents and Conditions for Ether Cleavage of this compound

Elongation or Modification of the Alkoxy Chain

While less common than ether cleavage, the ethoxy group can potentially be elongated or modified to introduce different functionalities. These transformations can proceed through initial activation of the C-H bonds of the ethyl group.

One potential strategy for modification involves the photocatalytic functionalization of the α-position of the ether. rsc.org This method utilizes a photocatalyst to generate a radical at the carbon adjacent to the oxygen, which can then react with various electrophiles. For instance, reaction with electron-poor alkenes can lead to the formation of new carbon-carbon bonds, effectively elongating and functionalizing the alkoxy chain. rsc.org

Another approach could involve the oxidation of the terminal methyl group of the ethoxy chain to a carboxylic acid, although this would require selective reagents to avoid cleavage of the ether bond. researchgate.net Subsequent reactions could then be used to further extend the chain. Ethoxylation, the addition of ethylene oxide units, is a common industrial process for elongating alkoxy chains, particularly in the synthesis of surfactants. wikipedia.org This reaction is typically performed under basic conditions at elevated temperatures and pressures. wikipedia.org

| Reaction Type | Reagents and Conditions | Product Type |

| α-C-H Functionalization | Photocatalyst, base, light, electron-poor alkene | Functionalized alkoxy chain |

| Ethoxylation | Ethylene oxide, KOH, heat, pressure | Poly(ethylene glycol) chain |

| Oxidation | Oxidizing agent (e.g., KMnO₄) | Carboxylic acid terminated chain |

Table 2: Potential Reactions for Modification of the Ethoxy Group

Note: These are potential reaction pathways based on general transformations of aryl alkyl ethers, as specific examples for this compound are not available.

Synthesis of Complex Molecular Architectures and Scaffolds

The derivatization of this compound, particularly through the synthesis of 2-cyclohexylphenol, provides a versatile building block for the construction of more complex molecular architectures and scaffolds. The phenolic hydroxyl group and the activated aromatic ring of 2-cyclohexylphenol can participate in a variety of coupling and polymerization reactions.

For instance, 2-cyclohexylphenol can be used as a monomer in the synthesis of polysulfones. mdpi.com These high-performance thermoplastic polymers are typically synthesized through the condensation of a bisphenol with a dihalosulfone. mdpi.com The bulky cyclohexyl group in the polymer backbone would be expected to influence the physical properties of the resulting material, such as its solubility and thermal stability.

Furthermore, 2-cyclohexylphenol derivatives can be incorporated into macrocyclic structures. semanticscholar.orgcore.ac.uk The synthesis of macrocycles often involves the strategic connection of multiple building blocks through reactions such as etherification or carbon-carbon bond-forming reactions. The phenolic hydroxyl group of 2-cyclohexylphenol can serve as a key handle for its incorporation into these large ring systems.

Applications in Materials Science and Catalysis Research

Building Block in Complex Organic Synthesis

In the field of organic synthesis, "building blocks" are foundational molecules used for the modular construction of more elaborate molecular architectures. sigmaaldrich.com 1-Cyclohexyl-2-ethoxybenzene fits this description, offering a versatile scaffold for chemical modifications. evitachem.com Its structure contains multiple reactive sites that can be selectively targeted in chemical reactions. The benzene (B151609) ring can undergo electrophilic aromatic substitution, while the ethoxy group and the cyclohexyl ring can also be modified through various transformations.

As a precursor, this compound provides the core structure that is elaborated upon to produce advanced organic molecules. evitachem.com The presence of the ethoxy group, a strong electron-donating substituent, activates the benzene ring, directing incoming electrophiles to the ortho and para positions, thus influencing the regioselectivity of synthetic transformations. The cyclohexyl group, on the other hand, imparts significant steric bulk and hydrophobicity, which can be a crucial design element in the target molecule. Researchers can leverage these inherent properties to synthesize complex structures for applications in medicinal chemistry or materials science. sigmaaldrich.com

Multi-step synthesis involves a sequence of chemical reactions to transform a simple starting material into a complex target molecule. libretexts.orgmsu.edu this compound can function as a key intermediate within such sequences. For instance, the ethoxy group can be oxidized to form aldehydes or carboxylic acids, or the aromatic ring can be hydrogenated to yield cyclohexane (B81311) derivatives. These transformations allow chemists to introduce new functional groups, building complexity step-by-step. The planning of such a synthesis often involves a strategy known as retrosynthesis, where the target molecule is conceptually broken down into simpler precursors, a process in which a structure like this compound might be identified as a key intermediate. youtube.com

| Potential Transformation | Reagent Type | Resulting Functional Group | Reference |

| Electrophilic Aromatic Substitution | Halogens (e.g., Br₂), Nitrating agents (HNO₃) | Halogenated or nitrated benzene ring | |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Carboxylic acid (from the ethoxy group) | |

| Reduction (Hydrogenation) | Catalysts (e.g., Pd/C) under high pressure | Cyclohexane ring (from the benzene ring) |

Specialty Chemical Applications from a Synthetic Perspective

The application of this compound as a specialty chemical is primarily viewed through the lens of its potential as a starting material for creating high-value derivatives.

The molecular architecture of this compound contains structural motifs found in known fragrance compounds. The combination of a cyclohexyl ring and an oxygenated functional group is a feature in several molecules used in the fragrance industry. For example, derivatives of 2-cyclohexylethanol (B1346017) and 2-cyclohexyl-1,1-dimethyl ethanol (B145695) are noted for their green, floral, or mint-like scents. nih.govgoogle.com Similarly, other cyclic ketones and ethers are explored for their olfactory properties. nih.govthegoodscentscompany.com

From a chemical perspective, this compound is an attractive scaffold for creating a library of new potential fragrance molecules through derivatization. Synthetic chemists can explore several pathways:

Modification of the Ethoxy Group: Cleavage of the ether to the corresponding phenol (B47542), followed by re-alkylation or esterification, could produce a range of new ethers and esters with varied scent profiles.

Substitution on the Aromatic Ring: Electrophilic substitution reactions could be used to introduce small functional groups (like methyl or acetyl) onto the benzene ring, which can significantly alter the molecule's interaction with olfactory receptors.

Oxidation: Oxidation of the benzylic position on the cyclohexyl ring could introduce a ketone functionality, a common feature in many fragrance molecules.

These chemical modifications aim to systematically alter the molecule's size, shape, and polarity to investigate structure-odor relationships.

Exploration in Liquid Crystal and Polymer Chemistry

The rigid-flexible nature of this compound's structure makes it a candidate for research in materials science, particularly in the fields of liquid crystals and polymers. evitachem.com

Liquid crystals are phases of matter with properties between those of conventional liquids and solid crystals. The molecules that form these phases, known as mesogens, typically consist of a rigid core (like a benzene ring) and a flexible part (like an alkyl or cyclohexyl chain). This combination of structural elements allows the molecules to align in an ordered fashion while maintaining fluidity.

Research into new liquid crystal materials often involves the synthesis of novel mesogenic structures. Patent literature reveals that derivatives of 1-cyclohexyl-2-phenyl-ethane are explored for their utility in liquid crystal materials, highlighting the value of the cyclohexyl-aromatic core. google.com The structure of this compound provides this essential rigid-flexible framework. Synthetic chemists can use it as a foundational piece, attaching other aromatic rings or long alkyl chains to create more complex molecules designed to exhibit specific liquid crystalline properties. Its role is that of a key building block for constructing these sophisticated, self-organizing molecular systems.

Monomer or Additive in Polymer Systems Research

The inherent chemical structure of this compound, possessing a reactive aromatic ring, suggests potential as a monomer in certain types of polymerization reactions. For instance, electrophilic substitution on the benzene ring could theoretically allow for its inclusion in polymer backbones. However, the presence of the bulky cyclohexyl group and the deactivating (though ortho, para-directing) ethoxy group might present steric hindrance and influence reactivity in polymerization processes.

As a potential additive, its properties could be of interest. The cyclohexyl group imparts hydrophobicity and bulk, which could potentially modify the physical properties of a polymer matrix, such as its glass transition temperature or mechanical strength. The ethoxy group could influence interfacial properties or compatibility with other components in a polymer blend. Despite these theoretical possibilities, empirical data from focused research in polymer science is lacking.

Catalytic Roles and Ligand Design

The investigation into the catalytic applications of this compound, either as a ligand in homogeneous catalysis or for any intrinsic catalytic activity, is a specialized area of chemical research.

Use as a Ligand in Homogeneous Catalysis

There is currently no direct scientific literature that reports the use of this compound as a ligand in homogeneous catalysis. The design of ligands for homogeneous catalysis typically involves molecules with specific donor atoms (like phosphorus, nitrogen, or sulfur) and steric/electronic properties that can coordinate to a metal center and influence the outcome of a catalytic reaction.

While this compound possesses an oxygen atom in its ethoxy group which could potentially act as a donor, it is generally considered a weak coordinating group for most transition metals used in catalysis. The bulky cyclohexyl group could offer steric influence, but without a stronger coordinating atom, its application as a primary ligand is not established.

It is important to distinguish between a compound being a product of a catalyzed reaction versus acting as a ligand for the catalyst. For instance, the synthesis of this compound can be achieved via transition metal-catalyzed cross-coupling reactions, where other molecules serve as the ligands for the metal catalyst.

Environmental Chemical Fate and Degradation Studies

Photochemical Degradation Pathways

Photochemical degradation, initiated by the absorption of solar radiation, represents a significant abiotic pathway for the transformation of organic compounds in the environment. The stability and degradation products of 1-Cyclohexyl-2-ethoxybenzene under the influence of ultraviolet (UV) radiation are determined by the photochemical properties of its constituent aromatic and alicyclic moieties.

The stability of this compound when exposed to UV radiation is intrinsically linked to its molecular structure, which includes a benzene (B151609) ring, a cyclohexyl group, and an ethoxy group. The benzene ring is the primary chromophore, absorbing UV radiation, which can lead to the excitation of its π-electrons. This excitation can initiate a cascade of photochemical reactions, leading to the degradation of the molecule. While direct photolysis of many aromatic compounds can be a slow process in the absence of photosensitizers, the presence of substituents on the benzene ring can influence the molecule's susceptibility to photodegradation.

Studies on related aromatic compounds suggest that the absorption of UV light can lead to the cleavage of chemical bonds. For instance, the photolysis of benzene in the presence of cyclohexane (B81311) has been studied, indicating potential interactions between these two structural components under UV irradiation. The ethoxy group, being an electron-donating group, can also influence the electronic properties of the benzene ring and, consequently, its photochemical reactivity.

The photolysis of aromatic ethers can proceed through various mechanisms, including the cleavage of the ether bond to form phenols and alkyl radicals. Therefore, one potential photodegradation product of this compound could be 2-cyclohexylphenol (B93547) , resulting from the cleavage of the ethyl group from the ether linkage. The subsequent fate of the ethyl radical would depend on the environmental conditions.

Furthermore, reactions involving the aromatic ring itself can occur. UV radiation can promote the formation of hydroxylated derivatives. The photolysis of benzene is known to produce water-soluble products that can give a positive test with thiobarbituric acid, suggesting the formation of complex oxygenated species. nih.gov It is plausible that similar reactions could lead to the formation of hydroxylated and ring-opened products from the benzene moiety of this compound. The cyclohexyl ring, while less reactive to direct photolysis than the benzene ring, could undergo secondary reactions initiated by radicals formed during the degradation of the aromatic portion of the molecule.

Table 1: Postulated Photodegradation Products of this compound

| Precursor Compound | Potential Photodegradation Product | Postulated Formation Pathway |

| This compound | 2-Cyclohexylphenol | Cleavage of the ether bond |

| This compound | Hydroxylated derivatives | Hydroxylation of the aromatic ring |

| This compound | Ring-opened products | Cleavage of the aromatic ring |

Oxidative Degradation Mechanisms

In the environment, organic molecules are subject to oxidation by various reactive species, most notably hydroxyl radicals (•OH) and ozone (O3). These reactions are critical in determining the atmospheric lifetime and aquatic fate of compounds like this compound.

Hydroxyl radicals are highly reactive and non-selective oxidants that play a central role in the degradation of organic pollutants in both the atmosphere and aquatic environments. The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction from alkyl substituents. For this compound, •OH can attack the benzene ring, leading to the formation of hydroxylated intermediates. Studies on the reaction of •OH with benzene have shown that phenol (B47542) is a major product. nih.govnih.gov Similarly, reaction with the cyclohexyl group can lead to the formation of cyclohexanol (B46403) and subsequently cyclohexanone (B45756) through hydrogen abstraction. researchgate.net

Ozone is another important environmental oxidant, particularly in the atmosphere. The reaction of ozone with aromatic compounds is generally slower than with hydroxyl radicals but can still be a significant degradation pathway. Ozonolysis of aromatic rings can lead to ring cleavage and the formation of aldehydes, carboxylic acids, and other oxygenated products. For example, the ozonolysis of o-xylene, a structurally related compound, yields different products resulting from the cleavage of the aromatic ring. nih.gov The reaction of ozone with the cyclohexyl moiety is also possible, potentially leading to the formation of adipic acid derivatives, as seen in the ozonolysis of cyclohexene (B86901). mdpi.commsu.edu

The ether linkage and the cyclohexyl ring are key reactive sites in the oxidative degradation of this compound. The ether group can undergo oxidation, potentially leading to cleavage of the C-O bond. The reaction of ozone with methoxybenzene, an analogue, has been studied, providing insights into the reactivity of the ether functionality. researchgate.net The initial attack of ozone can lead to the formation of intermediates that further react to yield various products. researchgate.net

The cyclohexyl ring is susceptible to oxidation, particularly at the tertiary C-H bond where the ring is attached to the benzene nucleus. Autoxidation of cyclohexylbenzene (B7769038), for instance, leads to the formation of cyclohexylbenzene hydroperoxide, which can then decompose to form phenol and cyclohexanone . researchgate.net This pathway is a well-established industrial process and highlights the reactivity of the benzylic position of the cyclohexyl group.

Table 2: Potential Oxidative Degradation Products of this compound

| Oxidant | Target Moiety | Potential Degradation Product(s) |

| Hydroxyl Radical (•OH) | Benzene Ring | 2-Cyclohexyl-hydroxyphenols |

| Hydroxyl Radical (•OH) | Cyclohexyl Ring | 1-Hydroxycyclohexyl-2-ethoxybenzene, Cyclohexanone |

| Ozone (O₃) | Benzene Ring | Ring-opened dicarbonyls, Carboxylic acids |

| Ozone (O₃) | Cyclohexyl Ring | Adipic acid derivatives |

| Autoxidation | Cyclohexyl Ring | Cyclohexylbenzene hydroperoxide, Phenol, Cyclohexanone |